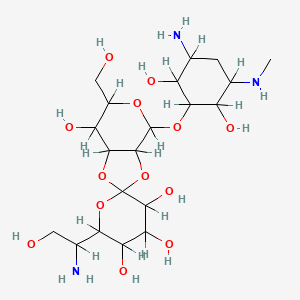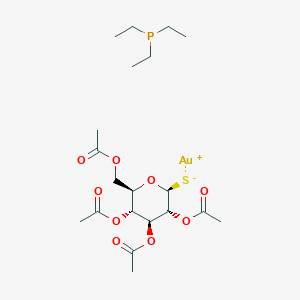
Anacardic acid
Descripción general
Descripción
Anacardic acid is a phenolic lipid, a chemical compound found in the shell of the cashew nut (Anacardium occidentale). It is a yellow liquid, partially miscible with ethanol and ether, but nearly immiscible with water . It is a major component of cashew nut shell liquid and exhibits an extensive range of bioactivities . It is also found in foods such as cashew nuts, cashew apples, and cashew nutshell oil, but also in mangos and Pelargonium geraniums .
Molecular Structure Analysis
Anacardic acid is a hydroxybenzoic acid that is salicylic acid substituted by a pentadecyl group at position 6 . Each consists of a salicylic acid substituted with an alkyl chain that has 15 or 17 carbon atoms. The alkyl group may be saturated or unsaturated; anacardic acid is a mixture of saturated and unsaturated molecules .
Chemical Reactions Analysis
A comprehensive analysis of the drug-like properties of 100 naturally occurring Anacardic acid derivatives was performed, and the results were compared with certain marketed anticancer drugs .
Physical And Chemical Properties Analysis
Anacardic acid is a hydroxybenzoic acid that is salicylic acid substituted by a pentadecyl group at position 6. It is a major component of cashew nut shell liquid and exhibits an extensive range of bioactivities .
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Properties
Anacardic acid, derived from cashew nuts, exhibits anticancer and anti-inflammatory activities. It suppresses the expression of gene products involved in cell survival, proliferation, invasion, and inflammation by inhibiting the inhibitory subunit of nuclear factor-kappaB (NF-kappaB) (Sung et al., 2008). This suppression includes down-regulation of genes regulating proliferation (cyclin D1 and cyclooxygenase-2), survival (Bcl-2, Bcl-xL, cFLIP, cIAP-1, survivin), invasion (matrix metalloproteinase-9, intercellular adhesion molecule-1), and angiogenesis (vascular endothelial growth factor).
Stimulation of Neutrophil Extracellular Trap Production
Anacardic acid also plays a role in enhancing the body's defense against pathogenic bacteria. It stimulates the production of reactive oxygen species and neutrophil extracellular traps, mechanisms used by neutrophils to kill invading bacteria (Hollands et al., 2016).
Application in Nanotechnology
Anacardic acid has been used to create stable and well-shaped spherical nanoformulations. These formulations have potential applications in biomedical and pharmaceutical fields, indicating its versatility in nanotechnology (Bloise et al., 2021).
Antifungal and Apoptotic Effects
This acid demonstrates antifungal properties and can induce apoptosis-like cell death in certain fungi, suggesting its potential in agricultural and pharmaceutical applications (Muzaffar et al., 2015).
Bioactivity Against Insect Pests
Anacardic acid shows potential in pest control, demonstrating significant effects on weight gain and mortality of Colorado potato beetle larvae (Schultz et al., 2006).
Antioxidant Activity
It exhibits antioxidant activity, preventing the generation of superoxide radicals by inhibiting enzymes like xanthine oxidase (Kubo et al., 2006).
Therapeutic Applications
Anacardic acid is also known for its therapeutic applications in treating pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity. It acts as an inhibitor for several clinically targeted enzymes such as NFκB kinase, histone acetyltransferase (HATs), and lipoxygenase (LOX-1) (Hemshekhar et al., 2012).
Mecanismo De Acción
Target of Action
Anacardic acid (AA) is a bioactive phytochemical found in the nutshell of Anacardium occidentale . It has been identified as a potent target molecule with bactericidal, fungicidal, insecticidal, anti-termite, and molluscicidal properties . It also acts as a therapeutic agent in the treatment of serious pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity . AA is a common inhibitor of several clinically targeted enzymes such as NFκB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases .
Mode of Action
AA interacts with its targets, leading to various changes. For instance, it inhibits HATs activity, primarily P300, CBP, and PCAF enzymes . It also affects signaling pathways involving NF-κB and STAT . Furthermore, AA has been identified as a specific covalent inhibitor of SARS-CoV-2 cysteine proteases .
Biochemical Pathways
AA affects several biochemical pathways. It promotes osteoblast differentiation in lipopolysaccharide-treated osteosarcoma cells (MG63) by upregulating specific markers, like osteocalcin, receptor activator of NF-κB ligand, and alkaline phosphatase . It also exhibits antioxidant activity assessed by the inhibition of the free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) .
Pharmacokinetics
It is known that their poor pharmacokinetic and safety properties create significant hurdles in the formulation of the final drug molecule . A comprehensive analysis of the drug-like properties of 100 naturally occurring AA derivatives was performed, and the results were compared with certain marketed anticancer drugs .
Result of Action
AA has several important pharmacological features. It acts as a potential antitumor agent in various cancers (prostate, pancreas, breast), as a sensitizer to apoptosis of different human tumor cells . It also acts as an antihypertensive by inhibition of ACE, an inhibitor of hepatitis C virus, and also as a potential anxiolytic .
Action Environment
The action of AA can be influenced by environmental factors. For instance, the chemical composition of cashew nutshell liquid (CNSL), a source of AA, varies depending on the method of extraction . Natural CNSL, obtained by cold or solvent extraction, is very rich in anacardic acid (60-65%) and other phenols . The exact mixture depends on the species of the plant . During the extraction or refining processes, anacardic acid decarboxylates to cardanol upon heating .
Safety and Hazards
Anacardic acid may cause skin irritation; it may be harmful if absorbed through the skin. It may also be harmful if swallowed . Anacardic acids are phenolic lipids, chemical compounds found in the shell of the cashew nut (Anacardium occidentale). An acid form of urushiol, they also cause an allergic skin rash on contact, known as urushiol-induced contact dermatitis .
Direcciones Futuras
Anacardic acid is a renewable product extracted, under mild conditions, from the cashew nuts. Its importance is growing with time thanks to various high-value biotechnological applications . Efforts have been made by several groups to design and synthesize Anacardic acid analogs or derivatives to improve cell permeability, physiochemical properties, and inhibitory efficacy of HATs .
Propiedades
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anacardic acid | |
CAS RN |
16611-84-0, 11034-77-8 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7828618.png)








